Dimethyl sulfoxide (DMSO), with the formula (CH₃)₂SO, is a colorless liquid and the most widely used sulfoxide commercially []. It was first discovered in the late 19th century as a byproduct of the kraft process for wood pulping []. Due to its unique properties as a solvent, DMSO plays a significant role in various scientific research fields, including chemistry, biology, and medicine [, ].
The key feature of DMSO's structure is the sulfoxide functional group (S=O), where a sulfur atom is doubly bonded to an oxygen atom and singly bonded to two methyl groups (CH₃) []. This structure contributes to DMSO's polarity, allowing it to dissolve both polar and nonpolar compounds []. Additionally, the lone pair electrons on the sulfur atom can form hydrogen bonds with other molecules, further enhancing its solvation capabilities [].
Commercially, DMSO is primarily produced by the oxidation of dimethylsulfide (DMS) with nitric acid according to the following equation []:
(CH₃)₂S + 2HNO₃ → (CH₃)₂SO + 2NO + H₂O
Due to its exceptional solvating power, DMSO is a valuable tool in various chemical reactions. It can participate in Finkelstein reactions, which involve the substitution of halide ions with other nucleophiles []. For example, the following equation represents a Finkelstein reaction where chloride (Cl⁻) is replaced with iodide (I⁻) in 1-chlorobutane using DMSO as the solvent:
CH₃CH₂CH₂CH₂Cl + NaI → CH₃CH₂CH₂CH₂I + NaCl (in DMSO)
At high temperatures, DMSO can decompose to form various products, including dimethyl sulfide (DMS), sulfur dioxide (SO₂), and formaldehyde (H₂CO) [].
Irritant